molecular formula C9H9NOS B139914 4-Methoxybenzyl isothiocyanate CAS No. 3694-57-3

4-Methoxybenzyl isothiocyanate

Cat. No. B139914
CAS RN: 3694-57-3
M. Wt: 179.24 g/mol
InChI Key: IMFQYAJJXFXVMM-UHFFFAOYSA-N
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Patent
US08183384B2

Procedure details

To a stirred solution of 0.50 g (3.64 mmols) of the 4-methoxy-benzylamine (M) in 10 mL of ethyl acetate, was added 0.65 g (3.64 mmols) of thiocarbonyl diimidazole (N) portion wise. The resultant mixture was stirred at 50° C. for 10 min. then concentrated. The crude product was then dissolved in 15 mL of dichloromethane and passed through a short pad of silica gel using additional 50 mL of dichloromethane as eluent. Concentration of the filtrate afforded 1.0 g (87%) of (O) as white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:11](C1NC=CN=1)(C1NC=CN=1)=[S:12]>C(OCC)(=O)C>[N:8]([CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=S)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in 15 mL of dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 153.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.